Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-methyl-6-(4-nitrophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-3-21-15(18)13-8-9-14(16-10(13)2)11-4-6-12(7-5-11)17(19)20/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBBEVJAEBSTTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Ethyl 2 Methyl 6 4 Nitrophenyl Nicotinate and Analogous Nicotinate Esters
Hantzsch-Type Pyridine (B92270) Synthesis and Modified Procedures
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic and versatile method for constructing pyridine rings. wikipedia.orgacs.org The traditional approach involves a multi-component condensation reaction that typically yields a 1,4-dihydropyridine (B1200194) (1,4-DHP) intermediate, also known as a Hantzsch ester. wikipedia.orgacs.orgwikipedia.org This intermediate must then be oxidized to afford the final aromatic pyridine product. wikipedia.orgbaranlab.org The driving force for this aromatization step is the formation of a stable aromatic system. wikipedia.org
The Hantzsch synthesis is a prime example of a multicomponent reaction (MCR), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. acsgcipr.orgresearchgate.net This approach offers significant advantages in terms of efficiency and atom economy over linear, multi-step syntheses. wikipedia.orgacsgcipr.org
The reaction can be classified as a [2+2+1+1] cycloaddition, conceptually involving two molecules of a β-dicarbonyl compound, one molecule of an aldehyde, and one molecule of an amine. taylorfrancis.com Modified procedures have been developed to allow for the synthesis of non-symmetrical pyridines, which are often achieved using a three-component approach ([3+2+1] disconnection) where some of the condensation steps are performed sequentially before the final ring-closing reaction. baranlab.orgtaylorfrancis.com The key intermediates in the mechanism are generally accepted to be an enamine, formed from the β-ketoester and ammonia, and a Knoevenagel condensation product, formed from the aldehyde and the second equivalent of the β-ketoester. acs.orgorganic-chemistry.org These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the dihydropyridine (B1217469) ring. mdpi.com
While robust, the classical Hantzsch synthesis often suffers from drawbacks such as harsh reaction conditions, long reaction times, and moderate yields. wikipedia.org Consequently, significant research has focused on optimizing the reaction conditions and developing effective catalyst systems.
Modern modifications employ a wide range of catalysts to improve reaction rates and yields under milder conditions. Acid catalysts such as p-toluenesulfonic acid (PTSA) have proven effective. wikipedia.org Other catalysts, including ceric ammonium (B1175870) nitrate (B79036) (CAN) and phenylboronic acid, have been used to achieve high yields, sometimes at room temperature and under solvent-free conditions. wikipedia.orgorganic-chemistry.org Environmentally friendly approaches have utilized heterogeneous catalysts like hydrotalcites, which can act as solid bases, and even nicotinic acid itself as a reusable, green catalyst. bohrium.comresearchgate.netresearchgate.net
Beyond catalysis, reaction conditions have been optimized through the use of microwave irradiation and ultrasonic irradiation, which can dramatically reduce reaction times and improve yields. wikipedia.orgbaranlab.org Performing the reaction in aqueous micelles has also been shown to be a highly efficient and green alternative to traditional organic solvents. wikipedia.orgorganic-chemistry.org The choice of oxidizing agent for the final aromatization step is also critical, with reagents like ferric chloride, manganese dioxide, or nitric acid being used, though milder and more efficient methods involving iodine or photochemical conditions are continuously being developed to avoid harsh conditions and unwanted side products. wikipedia.orgbaranlab.org
| Catalyst System | Key Conditions | Advantages | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Ultrasonic irradiation, aqueous micelles | High yield (96% for model reaction), green solvent | wikipedia.org |
| Ceric Ammonium Nitrate (CAN) | Solvent-free, room temperature | Milder conditions, high yield | wikipedia.orgorganic-chemistry.org |
| Hydrotalcites (e.g., MgAl2-HT) | Room temperature, acetonitrile | Environmentally friendly solid base catalyst | bohrium.comresearchgate.net |
| Nicotinic Acid | Solvent-free | Green, reusable catalyst | researchgate.net |
| [Ru(bpy)3]2+ | Visible light irradiation, O2 atmosphere | Photocatalytic, forms unusual 2-arylpyridines directly | researchgate.net |
| None (Microwave) | Microwave irradiation | Rapid reaction times, improved yields | baranlab.org |
Enaminone-Mediated Cyclization Approaches
Enaminones are highly versatile building blocks in organic synthesis due to the presence of both nucleophilic and electrophilic centers in their structure. researchgate.net This dual reactivity makes them excellent precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, including substituted pyridines. researchgate.netnih.gov The general strategy involves the reaction of an enaminone with a suitable partner, such as a compound containing an active methylene (B1212753) group, to construct the pyridine ring.
For the synthesis of a structure like Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate, a plausible route would involve a suitably substituted enaminone reacting with a reagent that can provide the remaining atoms for the pyridine ring and the necessary functional groups.
The synthesis of pyridines from enaminones typically proceeds through a cascade of reactions involving nucleophilic addition, cyclization, and elimination. The reaction pathway can be influenced by the specific substrates and reaction conditions.
A common mechanistic sequence begins with the Michael-type addition of a carbanion (derived from an active methylene compound) to the β-carbon of the enaminone. nih.govmdpi.com This is followed by an intramolecular cyclization, where a nucleophilic group (often an amine) attacks a carbonyl group. The resulting cyclic intermediate then undergoes an elimination reaction, typically losing a molecule of water or an amine, to generate the final aromatic pyridine ring. mdpi.comnih.gov The reaction of enaminones with C-nucleophiles like 2,4-pentanedione or ethyl 3-oxobutanoate in the presence of ammonium acetate (B1210297) can lead to pyridine derivatives through nucleophilic displacement of the dimethylamino group followed by cyclization and elimination of water. nih.gov
Derivatization from Precursor Pyridines and Nicotinic Acid Derivatives
An alternative to constructing the pyridine ring from acyclic precursors is to start with a pre-formed, simpler pyridine or nicotinic acid derivative and introduce the desired substituents. researchgate.netsemanticscholar.org This approach is particularly useful when the required pyridine core is readily available. For the target molecule, this could involve starting with a 2-methylnicotinate derivative and subsequently introducing the 4-nitrophenyl group at the 6-position.
Strategies for derivatization often rely on standard organic transformations. For instance, the ester group can be introduced by the esterification of the corresponding nicotinic acid. researchgate.netgoogle.com Introducing substituents onto the pyridine ring itself can be more challenging and often requires activation of the ring or the use of modern cross-coupling methodologies.
Introducing the 4-nitrophenyl group at a specific position on the pyridine ring is a key challenge in the synthesis of the target compound. Several strategies can be envisioned to achieve this transformation.
Application of Green Chemistry Principles in Synthetic Route Development
The development of synthetic routes for this compound and its analogs has increasingly focused on the integration of green chemistry principles. These principles aim to design chemical processes that are more environmentally benign, economically viable, and safer for human health. instituteofsustainabilitystudies.com Key areas of focus include the use of greener solvents, the development of solvent-free reaction conditions, the application of novel catalytic systems, and the optimization of reaction efficiency to minimize waste.
A significant advancement in this area is the move away from traditional, hazardous organic solvents. For instance, the use of Cyrene™, a bio-based solvent derived from biomass, has been explored as a sustainable alternative to polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. researchgate.net Research has also demonstrated the feasibility of synthesizing 1,4-dihydropyridines, structurally related to nicotinate (B505614) esters, in environmentally friendly solvents such as ethanol (B145695) or pure water, thereby reducing the environmental impact of the synthesis. proquest.comresearchgate.net
Solvent-free, or neat, reaction conditions represent another cornerstone of green synthetic methodologies. nih.gov These reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.net For example, catalyst-free and solvent-free methods have been successfully developed for the synthesis of various 2-anilino nicotinic acid derivatives, showcasing an operationally simple and green approach. researchgate.netdntb.gov.ua One-pot multicomponent reactions, such as the Hantzsch synthesis of dihydropyridines, are particularly well-suited to solvent-free conditions and exemplify the principle of maximizing atom economy by combining several synthetic steps into a single, efficient process. scirp.orgacs.orgnih.gov
Catalysis is a fundamental tool in green chemistry, offering pathways to more efficient and selective transformations. instituteofsustainabilitystudies.com The development of recyclable heterogeneous catalysts, such as cobalt carbon nanotubes and polyindole-TiO2 nanocomposites, provides a sustainable alternative to homogeneous catalysts, which are often difficult to separate from the reaction mixture. proquest.comscirp.org Biocatalysis, utilizing enzymes like Novozym® 435, has also emerged as a powerful green strategy for synthesizing nicotinamide (B372718) derivatives, a related class of compounds. nih.gov These enzymatic processes operate under mild conditions and can significantly reduce reaction times and improve yields, particularly when implemented in continuous-flow microreactors. nih.gov Furthermore, some syntheses have been achieved without any catalyst, which simplifies the process and avoids issues related to catalyst toxicity or cost. acs.orgresearchgate.net
The following tables summarize and compare various green synthetic methodologies reported for the synthesis of nicotinate ester analogs and related dihydropyridines, highlighting the application of these green chemistry principles.
| Catalyst | Solvent | Reaction Conditions | Key Green Advantage(s) | Yield |
|---|---|---|---|---|
| Cobalt Carbon Nanotubes | Ethanol | 5-15 min | Recyclable heterogeneous catalyst, green solvent, short reaction time. proquest.com | Up to 96% proquest.com |
| Polyindole-TiO2 | Solvent-free | Room Temperature | Heterogeneous nanocatalyst, solvent-free conditions. scirp.org | Not specified |
| Novozym® 435 | tert-Amyl Alcohol | 50 °C, 35 min (Flow reactor) | Reusable biocatalyst, green solvent, high efficiency, mild conditions. nih.gov | 81.6–88.5% nih.gov |
| None (Catalyst-free) | Solvent-free | 100 °C, 45 min | Eliminates catalyst, solvent-free, high atom economy (multicomponent reaction). acs.org | Up to 85% acs.org |
| None (Catalyst-free) | Water (Buffer) | Not specified | Eliminates catalyst, uses water as a green solvent. researchgate.net | High yields researchgate.net |
| Green Metric | Calculated Value | Principle |
|---|---|---|
| Atom Economy | 84.76% | Maximizing the incorporation of all materials from reactants into the final product. acs.org |
| Process Mass Intensity (PMI) | 24.49 | Ratio of the total mass of materials used to the mass of the final product. |
| E-Factor | 23.39 kg waste / 1 kg product | Ratio of the mass of waste generated to the mass of the product. |
| Reaction Mass Efficiency | 54.20% | Ratio of the mass of the desired product to the total mass of reactants. |
These approaches collectively demonstrate a significant shift towards more sustainable practices in the synthesis of nicotinate esters. By prioritizing waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency, chemists are developing synthetic routes that are not only environmentally responsible but also often more efficient and cost-effective. instituteofsustainabilitystudies.comacs.org The continued development and application of these green principles are crucial for the future of pharmaceutical and chemical manufacturing.
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Solid-State Structural Determination[12],
Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, C-H···π Interactions)
A comprehensive search of publicly available scientific literature and structural databases did not yield specific experimental data on the crystal structure of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate. Consequently, a detailed analysis of its intermolecular interactions and crystal packing, including specific hydrogen bonding and C-H···π interaction geometries, cannot be provided at this time.
The elucidation of such structural features relies on experimental techniques, primarily single-crystal X-ray diffraction, which provides precise atomic coordinates within the crystal lattice. This information is fundamental for identifying and quantifying non-covalent interactions that govern the supramolecular assembly of the compound in the solid state.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies
Ester Hydrolysis Mechanisms of Nicotinate (B505614) Esters
Ester hydrolysis is a fundamental reaction that converts an ester into a carboxylic acid and an alcohol. wikipedia.org For nicotinate esters, this process can be catalyzed by either acid or base, with the mechanism and reaction rate being significantly influenced by the substituents on the pyridine (B92270) ring. wikipedia.orgucoz.com
Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of nicotinate esters is a reversible process, essentially the reverse of Fischer esterification. wikipedia.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, the ethoxy group is eliminated as ethanol (B145695), and deprotonation of the resulting carbonyl yields the nicotinic acid derivative and regenerates the acid catalyst. youtube.com To drive the equilibrium towards the products (carboxylic acid and alcohol), an excess of water is typically used. wikipedia.orgchemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds to completion. wikipedia.orgchemistrysteps.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strongly basic ethoxide or another hydroxide ion in the medium to form a carboxylate salt. chemistrysteps.commasterorganicchemistry.com This final acid-base step is irreversible and drives the reaction to completion, making base catalysis a more efficient method for ester hydrolysis. youtube.com
| Hydrolysis Type | Catalyst/Reagent | Key Features | Products |
| Acid-Catalyzed | Acid (e.g., H₂SO₄) | Reversible equilibrium process. wikipedia.orgchemistrysteps.com | Carboxylic acid + Alcohol |
| Base-Catalyzed | Base (e.g., NaOH) | Irreversible; proceeds to completion. wikipedia.orgmasterorganicchemistry.com | Carboxylate Salt + Alcohol |
The rate of hydrolysis of the ethyl ester in Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate is influenced by both electronic and steric effects of the substituents on the pyridine ring.
Electronic Effects: The pyridine nitrogen and the 4-nitrophenyl group are both strongly electron-withdrawing. This effect is transmitted through the ring to the ester group, increasing the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the ester more susceptible to nucleophilic attack by water (in acid-catalyzed hydrolysis) or hydroxide ions (in base-catalyzed hydrolysis), thereby increasing the rate of hydrolysis. The electron-withdrawing power of unsaturated substituents generally leads to fairly large positive values for the Taft polar substituent constant (σ*), accelerating hydrolysis. rsc.org
Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). uoanbar.edu.iqstackexchange.com The presence of the electron-withdrawing 4-nitrophenyl group at the C6 position and the ester group at the C3 position further deactivates the ring towards electrophilic attack but enhances its reactivity towards nucleophiles.
In nucleophilic aromatic substitution, the stability of the intermediate anionic species (Meisenheimer complex) is crucial. stackexchange.com When a nucleophile attacks the C2 or C4 position, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com Attack at the C3 or C5 position does not allow for this stabilization. Therefore, nucleophilic attack is strongly favored at the C2 and C4 positions. In this specific molecule, the C2 and C6 positions are already substituted. While substitution at C6 would be electronically favored, it is already occupied. Hard nucleophiles like organometallic reagents or amides typically add to the 2-position of the pyridine ring. quimicaorganica.org
Electrophilic Transformations of the Nitrophenyl Moiety
The nitrophenyl moiety of the molecule behaves similarly to nitrobenzene (B124822) in electrophilic aromatic substitution reactions. The nitro group (—NO₂) is a powerful deactivating group and a meta-director. Its strong electron-withdrawing nature, through both inductive and resonance effects, reduces the electron density of the benzene (B151609) ring, making it much less reactive towards electrophiles than benzene itself. nih.govuniroma2.it
Any electrophilic attack (e.g., nitration, halogenation, sulfonation) will occur on the nitrophenyl ring rather than the more deactivated pyridine ring. The substitution will be directed to the positions meta to the nitro group (C3' and C5'). This is because the resonance structures of the sigma complex intermediate for ortho and para attack place a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is highly destabilizing. The meta-attack intermediate avoids this unfavorable arrangement.
Reductive Chemistry of the Nitro Group and its Synthetic Utility
The nitro group is one of the most readily reduced functional groups in organic chemistry. wikipedia.org The reduction of the aromatic nitro group in this compound to an amino group is a synthetically valuable transformation, as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the molecule's electronic properties and reactivity. This transformation opens up a wide array of subsequent synthetic possibilities, such as diazotization followed by Sandmeyer reactions or the formation of amides.
A variety of reducing agents can be employed for this purpose, allowing for control over the reduction product. wikipedia.org
| Reducing Agent | Product | Conditions |
| H₂, Pd/C, PtO₂ or Raney Ni | Amine (—NH₂) | Catalytic Hydrogenation. wikipedia.org |
| Fe, Sn, or Zn in acidic media (e.g., HCl) | Amine (—NH₂) | Metal/Acid Reduction. wikipedia.org |
| Zinc dust and ammonium (B1175870) chloride | Hydroxylamine (—NHOH) | Milder reduction. wikipedia.org |
| Tin(II) chloride (SnCl₂) | Oxime (=NOH) or Amine (—NH₂) | Controlled reduction. wikipedia.org |
The resulting aminophenyl derivative serves as a versatile intermediate for the synthesis of more complex molecules, including dyes, pharmaceuticals, and other heterocyclic compounds. The amino group can act as a nucleophile or be transformed into various other functional groups. nih.gov
Cycloaddition Reactions and Formation of Fused Heterocyclic Systems
Cycloaddition reactions are powerful tools for constructing complex cyclic and heterocyclic systems in a single step. numberanalytics.com The pyridine ring of this compound, or its derivatives, can participate in such reactions to form fused heterocyclic systems. For instance, dihydropyridine (B1217469) derivatives, which can be formed from the parent molecule, are well-known to participate in cycloaddition reactions.
One of the most significant cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition. numberanalytics.com While pyridine itself is a poor diene due to its aromaticity, its reactivity can be enhanced by N-activation or by reduction to a dihydropyridine. These activated intermediates can then react with various dienophiles to construct fused-ring systems. Such strategies are valuable for synthesizing novel bicyclic and tricyclic nicotine (B1678760) derivatives and other complex heterocyclic scaffolds. researchgate.net Recent research has demonstrated the utility of selective [4+2] cycloaddition reactions of pyridone derivatives with arynes to rapidly generate highly functionalized, structurally complex fused isoquinolones. nih.gov This highlights the potential of the pyridine core within the target molecule to serve as a building block for more elaborate fused heterocyclic structures.
Kinetic and Thermodynamic Aspects of Chemical Transformations of this compound Remain Uncharted
Detailed research elucidating the kinetic and thermodynamic parameters of chemical transformations involving this compound is not presently available in published scientific literature. While the synthesis and characterization of this compound have been reported, comprehensive studies focusing on its reaction rates, mechanisms, and thermodynamic stability are yet to be documented.
The synthesis of this compound has been described as a starting point for the creation of various heterocyclic compounds. These synthetic pathways, however, focus on the preparation of new chemical entities rather than a quantitative analysis of the reaction dynamics. For instance, its use as a precursor in the synthesis of novel isoxazole (B147169) and nicotinohydrazide derivatives has been noted, with characterization provided by spectroscopic methods such as IR, 1H NMR, and mass spectrometry.
In the broader context of chemical kinetics, studies on structurally related nitrophenyl esters and other nicotinic acid derivatives have utilized techniques like spectrophotometry to monitor reaction progress and determine rate constants. These investigations often explore the influence of substituents on reaction mechanisms, applying principles such as the Hammett linear free-energy relationships to correlate electronic effects with reactivity. Thermodynamic properties, including enthalpies of formation and vaporization, have also been determined for analogous compounds through calorimetric and computational methods.
However, specific data tables detailing rate constants, activation energies, or thermodynamic values such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound are conspicuously absent from the current body of scientific research. The exploration of these fundamental aspects would provide valuable insights into the compound's reactivity, stability, and potential transformation pathways, but remains an open area for future investigation.
Theoretical and Computational Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the optimized molecular geometry and electronic properties of molecules like Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate. These methods solve approximations of the Schrödinger equation to find the lowest energy conformation of the molecule.
Studies on structurally similar dihydropyrimidine (B8664642) derivatives have utilized DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to calculate geometric parameters like bond lengths, bond angles, and dihedral angles. For instance, in a related N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, the dihydropyrimidine ring was found to be planar, with the nitrophenyl ring oriented orthogonally to it. Such calculations provide a detailed three-dimensional picture of the molecule's structure. The optimized structure is crucial for understanding its physical and chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity.
For analogous compounds like Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to determine HOMO and LUMO energies. These analyses reveal how charge transfer occurs within the molecule, which is crucial for its interactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. In molecules containing nitro groups, the LUMO is often localized on the nitro group, indicating its role as an electron-accepting moiety.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -2.89 |
| Energy Gap (ΔE) | 3.36 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding intermolecular interactions, including hydrogen bonding and sites for electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. For molecules containing nitro and carbonyl groups, the oxygen atoms typically show the most negative potential, indicating their role as primary sites for electrophilic interaction.
Conformational Analysis and Energy Landscape Exploration
Molecules with rotatable single bonds can exist in multiple conformations. Conformational analysis aims to identify the most stable conformer (the one with the lowest energy) and to understand the energy barriers between different conformations. This is often done by performing a potential energy surface (PES) scan, where the total energy of the molecule is calculated as a function of systematic changes in specific dihedral angles.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically model molecules in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures and in the presence of a solvent. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, intermolecular interactions, and solvent effects over time.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.
NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with reasonable accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Predicted shifts are often compared with experimental data to confirm the molecular structure. Quantum mechanical calculations have become a popular approach, with DFT methods achieving root mean square errors of 0.2–0.4 ppm for ¹H shifts.
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| NH (ring) | 9.21 | 9.19 |
| CH (aromatic) | 8.15 | 8.12 |
| CH (aromatic) | 7.52 | 7.49 |
| NH (amide) | 7.35 | 7.33 |
| CH (ring) | 5.80 | 5.78 |
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. The calculated frequencies correspond to the normal modes of vibration of the molecule. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other approximations in the calculations. Comparing the calculated spectrum with the experimental one helps in the assignment of vibrational bands to specific functional groups and motions within the molecule.
In silico Mechanistic Studies of Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most probable reaction pathway.
For reactions involving dihydropyridines, such as their synthesis via multicomponent reactions (e.g., the Biginelli reaction) or their subsequent transformations, DFT calculations can model the step-by-step process. These in silico studies can clarify the roles of catalysts, predict the stereoselectivity of a reaction, and provide a fundamental understanding of how bonds are formed and broken.
Mechanistic Biological Activity and Structure Activity Relationship Sar Studies
In Vitro Cell Line Studies on Antiproliferative and Cytotoxic Effects (e.g., MCF-7, HeLa Cells)
While specific data on the antiproliferative and cytotoxic effects of Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate against cell lines such as MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) is not extensively detailed in the available literature, related compounds within the nicotinic acid family have been a focus of anticancer research. The presence of the 4-nitrophenyl group is a common feature in compounds designed to exhibit cytotoxic activity, suggesting that this specific ester may have been synthesized for evaluation as a potential anticancer agent.
Antimicrobial and Antifungal Activity Evaluations
Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties. The unique electronic and steric characteristics imparted by the methyl and 4-nitrophenyl substituents on the pyridine (B92270) ring of this compound are hypothesized to influence its interaction with microbial targets.
Research into closely related structures, such as hydrazone derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide, has shown modest activity against certain bacterial strains. For instance, some derivatives demonstrated inhibitory properties against Bacillus cereus and Staphylococcus aureus 209P, although often at high concentrations. mdpi.com This suggests that while the core nicotinate (B505614) structure can be a scaffold for antibacterial agents, the specific activity of this compound would require dedicated testing against key Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli) bacteria to be confirmed.
The antifungal potential of nicotinic acid derivatives has been explored, but specific studies evaluating this compound against pathogenic fungi like Fusarium culmorum are not prominently available. The investigation of related nitro-substituted phenylnicotinohydrazide compounds has shown some antifungal activity, indicating that this class of compounds may have potential in this area. mdpi.comnih.gov
Enzyme Inhibition and Receptor Binding Studies (e.g., Tyrosinase, Reverse Transcriptase)
The diverse biological activities of pyridine derivatives often stem from their ability to interact with specific enzymes or receptors. The structural motifs within this compound, such as the pyridine ring and the nitrophenyl group, are found in various enzyme inhibitors. However, specific assays to determine its inhibitory concentration (IC50) or binding affinity for enzymes like tyrosinase or reverse transcriptase have not been detailed in the reviewed literature.
Investigations into Molecular Targets and Proposed Mechanisms of Action (e.g., DNA Intercalation, Specific Enzyme Interactions)
The proposed mechanisms of action for biologically active nicotinate derivatives are varied. The planar aromatic systems present in this compound could theoretically allow for intercalation into DNA, a mechanism of action for some anticancer drugs. Furthermore, the nitro group can be bioreduced in hypoxic cancer cells to form reactive species that induce cellular damage. However, without specific experimental data, such as DNA binding assays or studies on its effects on cellular pathways, the precise molecular targets and mechanism of action for this compound remain speculative.
Applications in Chemical Synthesis and Functional Materials
Role as a Synthetic Intermediate in the Preparation of Complex Heterocyclic Compounds and Active Pharmaceutical Ingredients (APIs)
Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate holds significant potential as a synthetic intermediate in the preparation of a diverse range of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The structural features of this molecule, including the reactive nitro group and the versatile pyridine-ester framework, offer multiple avenues for chemical modification.
The synthesis of substituted pyridine (B92270) derivatives is often achieved through multicomponent reactions like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. chemtube3d.comnih.govwikipedia.org This methodology allows for the introduction of various substituents onto the pyridine ring, and a similar approach could be envisioned for the synthesis of this compound itself, likely starting from 4-nitrobenzaldehyde.
Once formed, the 4-nitrophenyl group can be readily reduced to the corresponding amine. This amino group can then serve as a handle for the construction of more complex heterocyclic systems through cyclization reactions. For instance, it could be diazotized and coupled with other aromatic systems or used in condensation reactions to form fused rings. The high reactivity of nitroalkenes in the synthesis of various O, N, and S-heterocycles highlights the utility of the nitro group in constructing diverse molecular scaffolds. rsc.orgresearchgate.net
Furthermore, the pyridine nitrogen and the ester group offer additional sites for chemical transformation. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other functional groups, paving the way for the synthesis of a wide array of derivatives. nih.gov Nicotinic acid and its derivatives are known to be important precursors for various pharmaceuticals, and the unique substitution pattern of this compound could lead to novel APIs with interesting biological activities. researchgate.netresearchgate.netsemanticscholar.orgnih.gov For example, the synthesis of racemic nicotine (B1678760) has been achieved through a Claisen condensation involving ethyl nicotinate (B505614). stackexchange.com While not a direct application of the title compound, this demonstrates the utility of nicotinate esters in the synthesis of complex alkaloids.
The following table summarizes potential synthetic transformations of this compound and the resulting compound classes.
| Starting Material | Reagents and Conditions | Product Functional Group | Potential Compound Class |
| This compound | 1. SnCl2, HCl or H2, Pd/C | 4-aminophenyl group | Anilines, precursors to fused heterocycles |
| 2. NaNO2, HCl; then coupling agent | Azo compounds | Dyes, molecular switches | |
| This compound | 1. LiOH or NaOH, H2O/EtOH | Carboxylic acid | Carboxylic acids, precursors to amides, esters |
| 2. SOCl2 or (COCl)2 | Acid chloride | Reactive intermediates | |
| 3. RNH2, coupling agent | Amide | Amides, potential APIs |
Use in Ligand Design for Coordination Chemistry
The structure of this compound suggests its potential as a ligand in coordination chemistry. The pyridine nitrogen atom possesses a lone pair of electrons that can coordinate to a metal center. Additionally, the ester and nitro groups could potentially participate in metal coordination, either directly or through modification.
Pyridine carboxylic acids and their esters are well-known ligands that can form stable complexes with a variety of transition metals. st-andrews.ac.uk For example, rhodium carbonyl complexes containing pyridine carboxylic acid ligands have been synthesized and their reactivity and catalytic activity have been studied. st-andrews.ac.uk The electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the properties of the resulting metal complexes. The electron-withdrawing nature of the 4-nitrophenyl group in this compound would decrease the electron density on the pyridine nitrogen, affecting its coordination properties.
Furthermore, the 4-nitrophenyl substituent itself can be a key component in ligand design. Terpyridine ligands bearing a p-nitrophenyl group have been synthesized and their transition metal complexes have been investigated as fluorosensors. researchgate.net The nitro group can be reduced to an amino group, which can then be further functionalized to create more complex ligand systems.
The potential coordination modes of this compound are summarized in the table below.
| Potential Ligand | Coordinating Atoms | Potential Metal Ions | Potential Applications of Complexes |
| This compound | Pyridine Nitrogen | Rh, Ru, Pd, Cu, Zn | Catalysis, sensing, functional materials |
| 2-methyl-6-(4-aminophenyl)nicotinic acid (after reduction and hydrolysis) | Pyridine Nitrogen, Carboxylate Oxygen, Amino Nitrogen | Lanthanides, Transition Metals | Luminescent materials, magnetic materials |
Exploration in Nanomedicine Delivery Systems (as Structural Motifs)
While direct studies on this compound in nanomedicine are not available, its structural motifs suggest potential for exploration in this field. Pyridine-containing molecules have been incorporated into nanomaterials for various biomedical applications. acs.orgdoaj.org For instance, pyridine-substituted polymer nanoparticles have been developed for sensing applications. acs.org
The nitrophenyl group can also be a key feature for drug delivery applications. A ligand-directed nitrophenol carbonate system has been designed for the tandem delivery and release of a therapeutic payload. researchgate.netnih.gov This approach utilizes the reactivity of the nitrophenol moiety to achieve targeted drug release. The 4-nitrophenyl group in this compound could potentially be adapted for similar "pro-drug" strategies, where the nitro group is reduced or otherwise transformed to trigger the release of a therapeutic agent.
The incorporation of this compound or its derivatives into larger structures like polymers or dendrimers could lead to new nanomaterials for drug delivery. The pyridine unit could enhance water solubility or provide a site for further functionalization, while the nitrophenyl group could be used as a cleavable linker or a targeting moiety.
Potential in Functional Materials: Optical, Electronic, and Polymeric Applications
The combination of a pyridine ring and a nitrophenyl group in this compound suggests potential applications in the development of functional materials with interesting optical and electronic properties.
The electronic properties of nitrophenylporphyrins have also been investigated, revealing that the initial one-electron reduction is localized on the meso-nitrophenyl group. researchgate.net This suggests that the nitrophenyl moiety in this compound could be electrochemically active, making it a candidate for use in electronic devices.
Furthermore, pyridine-containing materials have been explored for use in organic light-emitting diodes (OLEDs). nih.govnih.gov Functional pyrene-pyridine integrated systems have been developed as hole-transporting materials. nih.govnih.gov The pyridine unit in this compound could be a building block for similar materials. The synthesis of N,N-bis(4-nitrophenyl)pyridine-4-amine and its incorporation into polyimides has also been reported, indicating the potential for creating novel polymers with specific electronic properties. researchgate.net
The following table outlines the potential applications of this compound in functional materials.
| Material Class | Potential Property | Potential Application |
| Organic Crystals | Nonlinear Optics | Frequency doubling, optical switching |
| Thin Films | Electronic Conduction | Organic field-effect transistors (OFETs) |
| Polymers | Hole Transport | Organic light-emitting diodes (OLEDs) |
Catalytic Applications or as Catalyst Precursors in Organic Transformations
This compound and its derivatives have potential to be used in catalysis, either as catalysts themselves or as precursors to catalytic species.
As discussed in the ligand design section, the pyridine moiety can coordinate to metal centers. By choosing an appropriate metal, catalytically active complexes could be formed. Rhodium complexes with pyridine carboxylic acid ligands have shown catalytic activity in the carbonylation of methanol (B129727). st-andrews.ac.uk Similarly, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions.
The compound could also serve as a precursor for organocatalysts. The photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been reported, demonstrating a novel way to activate the pyridine ring. acs.org Additionally, the enzymatic synthesis of nicotinamide (B372718) derivatives from methyl nicotinate has been achieved using lipase, suggesting that biocatalytic transformations of this compound are also possible. nih.gov
The photocatalytic oxidation of pyridinemethanol isomers to the corresponding aldehydes and carboxylic acids has been demonstrated using TiO2. researchgate.net This highlights the potential for using photocatalysis to modify the substituents on the pyridine ring of this compound, leading to new compounds with potential catalytic activity.
Future Research Trajectories and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Environmental Impact
The pursuit of novel and sustainable synthetic routes for Ethyl 2-methyl-6-(4-nitrophenyl)nicotinate is a important area of future research. Current methods, often variations of the Hantzsch pyridine (B92270) synthesis, can be resource-intensive and generate significant waste. nih.govnih.gov Future methodologies could focus on green chemistry principles to improve efficiency and minimize environmental impact.
One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and reduce solvent usage in the synthesis of related dihydropyridine (B1217469) derivatives. tubitak.gov.trresearchgate.nettandfonline.comnih.govsid.ir The application of MAOS to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.
Another avenue for exploration is the development of one-pot multicomponent reactions . These reactions, where multiple starting materials react in a single vessel to form a complex product, are highly atom-economical and can simplify purification processes. nih.gov Designing a one-pot synthesis for this compound would represent a significant advancement in its production.
Furthermore, the use of biocatalysis , employing enzymes to catalyze the synthesis, presents an environmentally friendly option. Lipases, for instance, have been successfully used in the green synthesis of nicotinamide (B372718) derivatives from methyl nicotinate (B505614). nih.govrsc.org Investigating enzymatic routes for the synthesis of this compound could lead to highly selective and sustainable processes. frontiersin.org
| Synthetic Methodology | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, lower energy consumption |
| One-Pot Multicomponent Reactions | Increased atom economy, simplified procedures, reduced waste |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly |
Deeper Elucidation of Reactivity Profiles and Selectivity in Complex Reaction Environments
A thorough understanding of the reactivity and selectivity of this compound is crucial for its application in more complex chemical syntheses. The presence of multiple functional groups—the ester, the methyl group, the nitro group, and the pyridine ring—offers a rich landscape for chemical transformations.
Future research should focus on the chemoselective reactions of this compound. For example, the selective reduction of the nitro group without affecting the ester functionality, or vice versa, would provide valuable synthetic intermediates. The electron-withdrawing nature of the 4-nitrophenyl group significantly influences the electron density of the pyridine ring, affecting its susceptibility to nucleophilic and electrophilic attack. researchgate.netnih.govrsc.org
Investigating the regioselectivity of reactions on the pyridine ring is another important area. The substitution pattern on the ring will direct incoming reagents to specific positions. Understanding and controlling this regioselectivity is key to synthesizing a diverse range of derivatives. nih.gov The reactivity of the methyl group, for instance through condensation reactions, also warrants further investigation.
Moreover, studying the compound's behavior under various catalytic systems, including transition metal catalysis, could uncover novel transformations and expand its synthetic utility. nih.gov
Advanced Computational Approaches for Predictive Modeling of Properties and Activities
Computational chemistry offers powerful tools for predicting the properties and activities of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, several computational approaches can be employed.
Density Functional Theory (DFT) studies can provide deep insights into the electronic structure, molecular geometry, and reactivity of the molecule. ias.ac.inresearchgate.netresearcher.liferesearchgate.netnih.gov DFT calculations can be used to predict spectroscopic properties, analyze frontier molecular orbitals (HOMO-LUMO), and calculate reaction pathways and transition states. This information is invaluable for understanding the compound's reactivity and designing new reactions.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool, particularly for predicting biological activity. nih.govresearchgate.netnih.govresearchgate.netmdpi.com By building mathematical models that correlate the structural features of a series of compounds with their activities, QSAR can predict the potential of new analogues of this compound. This approach can significantly reduce the number of compounds that need to be synthesized and tested.
Molecular docking simulations can be used to predict how the compound and its analogues might interact with biological targets, such as enzymes or receptors. This can provide a rational basis for designing new molecules with specific biological functions. researchgate.netnih.gov
| Computational Method | Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity |
| Molecular Docking | Prediction of binding to biological targets |
Design and Synthesis of Novel Analogues with Tuned Mechanistic Activities and Targeted Interactions
The targeted design and synthesis of novel analogues of this compound is a key area for future research. By systematically modifying the structure of the parent compound, it is possible to fine-tune its properties and develop new molecules with specific functions.
One strategy is to modify the substituents on the pyridine ring and the phenyl group. For example, replacing the nitro group with other electron-withdrawing or electron-donating groups would alter the electronic properties of the molecule and could have a significant impact on its reactivity and biological activity. nih.gov Similarly, modifying the ester and methyl groups could influence the compound's solubility, stability, and steric profile. researchgate.netresearchgate.netekb.egnih.govresearchgate.netnih.gov
The synthesis of conformationally restricted analogues could also lead to compounds with enhanced selectivity for specific biological targets. nih.gov Introducing rigid structural elements can lock the molecule into a particular conformation, which may be more favorable for binding to a receptor.
The development of structure-activity relationship (SAR) studies will be crucial in this area. By systematically synthesizing and testing a series of analogues, it is possible to identify the key structural features that are responsible for a particular activity. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov
Exploration of Unexplored Non-Clinical Applications and Multidisciplinary Integrations
While much of the research on dihydropyridine and nicotinic acid derivatives has focused on their pharmacological applications, there is a vast and largely unexplored potential for non-clinical uses. nih.govontosight.aiontosight.ai Future research should aim to integrate the chemistry of this compound with other scientific disciplines.
In materials science , the compound and its derivatives could be investigated as building blocks for novel organic materials. The presence of the aromatic rings and the polar functional groups could lead to interesting electronic and optical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The antioxidant properties observed in some dihydropyridine derivatives suggest that this compound and its analogues could have applications as antioxidants in various industrial processes, for example, to prevent the degradation of polymers or lubricants. nih.govresearchgate.net
Furthermore, the coordination chemistry of the pyridine nitrogen atom could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, separation, and catalysis.
The diverse applications of nicotinic acid and its derivatives in industries such as electroplating, as corrosion inhibitors, and as organic catalysts also suggest potential avenues for the non-clinical use of this compound. researchgate.netgrafiati.comchemistryjournal.netresearchgate.netbelnauka.bynih.gov
| Field | Potential Application |
| Materials Science | Organic electronic and optical materials |
| Industrial Chemistry | Antioxidants, corrosion inhibitors, organic catalysts |
| Coordination Chemistry | Metal-organic frameworks (MOFs), coordination polymers |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.8–8.2 ppm for nitrophenyl groups), methyl groups (δ 2.5–2.7 ppm for C2-methyl), and the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂).
- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and nitrophenyl carbons (δ ~120–150 ppm).
- Mass Spectrometry (MS) : Look for molecular ion peaks (calculated MW: 286.27 g/mol) and fragmentation patterns consistent with ester cleavage.
- X-ray Crystallography : Use SHELXL () for structure refinement. Optimize crystal growth via slow evaporation in ethanol/water mixtures.
Reference : Structural characterization using SHELX , NMR/MS data from analogous compounds .
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer :
Contradictions may arise from disordered nitro groups or twinning. Mitigation strategies include:
Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.
Refinement in SHELXL :
- Apply TWIN/BASF commands for twinned crystals.
- Use restraints for disordered nitro groups (e.g., AFIX 66 for planar geometry).
Validation : Cross-check with Hirshfeld surface analysis and PLATON’s ADDSYM to detect missed symmetry.
Case Example : A study on a similar nitrophenyl derivative showed that twinning led to an initial misinterpretation of space group symmetry, resolved via SHELXL’s twin refinement .
Advanced: How does the 4-nitrophenyl substituent influence the compound’s electronic properties and reactivity?
Methodological Answer :
The 4-nitrophenyl group is strongly electron-withdrawing, which:
- Enhances Electrophilicity : Activates the pyridine ring toward nucleophilic substitution at C4/C6 positions.
- Impacts Redox Behavior : Cyclic voltammetry (CV) in acetonitrile may show reduction peaks near -0.8 V (vs. Ag/AgCl) for the nitro group.
- Stability Considerations : Nitro groups can undergo photoreduction; store samples in amber vials under inert gas.
Comparative Data : Analogues with electron-donating groups (e.g., 4-methylphenyl in ) exhibit reduced electrophilicity and higher thermal stability .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Q. Methodological Answer :
Analog Synthesis : Modify substituents at C2 (methyl), C6 (nitrophenyl), and ester groups.
Biological Assays :
- Anticancer Screening : Use MTT assays against HeLa or MCF-7 cell lines.
- Enzyme Inhibition : Test for kinase or esterase inhibition via fluorometric assays.
Data Analysis :
- Correlate substituent effects (e.g., lipophilicity from LogP calculations) with activity.
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins.
Example : A trimethoxyphenyl analog () showed 85% yield and notable anticancer activity, suggesting the nitrophenyl variant may exhibit enhanced cytotoxicity due to stronger electron withdrawal .
Basic: What safety precautions are necessary when handling this compound?
Q. Methodological Answer :
- Nitro Group Hazards : Potential irritant (skin/eyes) and explosive under extreme conditions.
- PPE : Use nitrile gloves, safety goggles, and fume hoods.
- Waste Disposal : Neutralize nitro-containing waste with 10% NaOH/ethanol before disposal.
Reference : GHS guidelines for nitrophenol derivatives ().
Advanced: How can computational methods predict the compound’s physicochemical properties?
Q. Methodological Answer :
- LogP Calculation : Use ChemDraw or ACD/Labs to estimate lipophilicity (predicted LogP ~2.5–3.0).
- pKa Prediction : The nitro group lowers the pKa of the pyridine nitrogen (estimated pKa ~3.5–4.0 via MarvinSketch).
- DFT Studies : Optimize geometry at B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and charge distribution.
Data Reference : Analogous trifluoromethyl derivatives showed LogP ~2.2 ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
